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Compound of Interest

1-phenyl-N-trimethylsilylpropan-2-
Compound Name:

amine
CAS No.: 14629-65-3
Cat. No.: B081465

Get Quote

Executive Summary & Chemical Context

Amphetamine (

-methylphenethylamine) contains a primary amine group that creates significant polarity and
hydrogen bonding capability. In gas chromatography, this leads to peak tailing, adsorption in
the injector port, and poor sensitivity.

To overcome this, the active hydrogen on the amine is replaced with a trimethylsilyl (TMS)
group. This process, known as silylation, reduces polarity and increases volatility. The resulting
molecule,

-trimethylsilyl amphetamine, exhibits a distinct mass spectral fingerprint essential for
confirmatory analysis in doping control and forensic toxicology.

Molecular Architecture

The core structure of
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-TMS-amphetamine consists of the amphetamine backbone with the amine nitrogen covalently
bonded to a silicon atom, which is centrally coordinated to three methyl groups.

Structural Specifications

e |[UPAC Name:
-benzyl-prop-2-yl-1,1,1-trimethylsilanamine (approximate; often cited as
-(1-phenylpropan-2-yl)-1,1,1-trimethylsilanamine)

e Molecular Formula:
e Molecular Weight: 221.41 g/mol
e Key Bond: The

bond is the focal point of this derivative. While thermodynamically strong, it is kinetically
unstable in the presence of protic solvents (water, alcohols), making the derivative
susceptible to hydrolysis.

Visualization of Chemical Connectivity

The following diagram illustrates the connectivity and the specific cleavage points relevant to
mass spectrometry.
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Figure 1: Connectivity of N-TMS-amphetamine showing the critical benzyl bond cleavage site.

Synthesis & Derivatization Mechanism
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The formation of

-TMS-amphetamine follows a nucleophilic substitution mechanism (

-like) at the silicon atom.

Reagents

e Primary Reagent: MSTFA (
-Methyl-
-(trimethylsilyl)trifluoroacetamide) or BSTFA (
-Bis(trimethylsilyl)trifluoroacetamide).

o Catalyst: 1% TMCS (Trimethylchlorosilane) is often added to increase the silyl donor power
(Lewis acid catalysis).

e Solvent: Ethyl acetate or pyridine (pyridine acts as an acid scavenger).

Reaction Mechanism[1]

o Nucleophilic Attack: The lone pair on the amphetamine nitrogen attacks the electropositive
silicon atom of the MSTFA/BSTFA.

e Transition State: A pentacoordinate silicon intermediate forms transiently.
o Elimination: The leaving group (N-methyltrifluoroacetamide for MSTFA) is expelled.
e Product:

-TMS-amphetamine is formed.

Expert Insight: Primary amines like amphetamine can be difficult to monosilylate completely
because the resulting

-TMS amine still possesses one active hydrogen. However, steric hindrance from the bulky
TMS group usually prevents the formation of a di-TMS derivative under standard conditions.

Analytical Profile (GC-MS)
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The identification of

-TMS-amphetamine relies on its electron ionization (El) mass spectrum. The fragmentation is
driven by the stability of the silicon cation and alpha-cleavage.

Mass Spectral Fingerprint
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Structural Origin &
m/z lon Abundance .
Interpretation

-Cleavage Product. The bond
between the benzyl carbon
and the

116 Base Peak (100%) -carbon breaks.[1] The charge

is retained on the nitrogen-

containing fragment:

Tropylium lon. The benzyl

fragment

91 High
formed from the same

-cleavage event.

[M - 15]

192 Medium . Loss of a methyl radical from
the TMS group. Diagnostic for
TMS derivatives.

Trimethylsilyl Cation.

73 Medium . A ubiquitous ion in all TMS-

derivatized samples.

Molecular lon (

). Often weak or absent due to
207 Very Low the high energy of the
ionization and rapid

fragmentation.

Retention Index

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS),
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-TMS-amphetamine elutes after native amphetamine (if present) but typically has a sharper,
more symmetrical peak shape due to capped polarity.

Experimental Protocol: Validated Workflow

This protocol ensures the reproducible formation of the derivative from biological matrices
(urine/blood).

Reagents & Equipment

o Extraction Solvent: 1-Chlorobutane or Ethyl Acetate.
o Derivatizing Agent: MSTFA + 1% TMCS (Freshly opened).

e Equipment: GC-MS (Single Quadrupole), Dry Block Heater.

Step-by-Step Methodology

o Extraction:
o Alkalinize 1 mL of urine with

of 0.1 M NaOH (pH > 10).

o Add 3 mL of extraction solvent.[1] Vortex for 2 mins; centrifuge.
o Transfer organic layer to a glass tube.
o Critical Step: Evaporate to dryness under

at 40°C. Do not over-dry or use high heat, as amphetamine is volatile. Add

ethyl acetate containing 1% acetic acid prior to evaporation to form a stable salt and
prevent evaporative loss.

 Derivatization:
o Reconstitute the dry residue in

of MSTFA + 1% TMCS.
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o Cap the vial tightly (Teflon-lined cap).
o Incubate at 70°C for 20 minutes.

o Note: High heat is required to overcome the activation energy for the silylation of the
primary amine.

e Instrumental Analysis:
o Inject

in splitless mode (250°C injector temp).

o Column: 30m x 0.25mm ID,
film (5% phenyl).

o Ramp: 70°C (1 min)
20°C/min

280°C.

Analytical Workflow Diagram
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Figure 2: Workflow for the extraction and derivatization of amphetamine.

Technical Considerations & Troubleshooting
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Stability & Moisture Sensitivity

TMS derivatives are hydrolytically unstable. Exposure to trace moisture in the air or solvents
will hydrolyze the

bond, reverting the molecule back to underivatized amphetamine and trimethylsilanol (TMS-
OH).

o Symptom: Appearance of broad, tailing peaks (underivatized amine) and disappearance of
m/z 116/192 ions.

e Prevention: Use anhydrous solvents and analyze within 24 hours.

Injector Port Artifacts

Active sites in the GC liner (glass wool) can degrade TMS-amphetamine.
e Protocol: Silanize the glass liner regularly.

o Observation: If m/z 73 dominates but m/z 116 is weak, thermal degradation in the injector
may be occurring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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